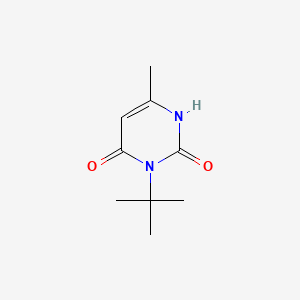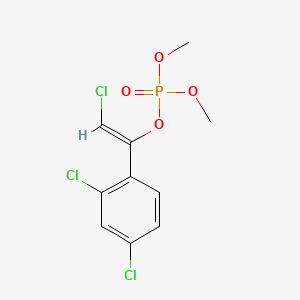
Cerium(III) Trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(III) Trifluoromethanesulfonate is an inorganic compound with the chemical formula Ce(CF₃SO₃)₃. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its high thermal and chemical stability, making it valuable in various chemical and industrial applications .
Wirkmechanismus
Target of Action
Cerium(III) Trifluoromethanesulfonate, also known as Cerium triflate, is primarily used as a catalyst in organic synthesis . Its primary targets are organic compounds, specifically epoxides .
Mode of Action
This compound acts as an efficient catalyst for the ring opening of epoxides . It provides high regio- and stereoselectivity, meaning it can control the direction and configuration of the reaction .
Result of Action
The primary result of this compound’s action is the transformation of organic compounds. It enables the efficient ring opening of epoxides, providing high regio- and stereoselectivity .
Action Environment
This compound is hygroscopic, meaning it readily absorbs moisture from the environment . This property, along with other environmental factors such as temperature and pH, could influence its action, efficacy, and stability. It’s recommended to store it away from water/moisture, in a cool, dry, and well-ventilated place .
Biochemische Analyse
Biochemical Properties
Cerium(III) Trifluoromethanesulfonate plays a crucial role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate specific biochemical transformations. For instance, it is known to catalyze the ring-opening of epoxides, providing high regio- and stereoselectivity . This interaction is essential for the synthesis of complex organic molecules, which are often used in pharmaceuticals and other biochemical applications.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of certain genes involved in metabolic pathways . Additionally, its catalytic properties can impact cellular metabolism by facilitating specific biochemical reactions within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a Lewis acid, accepting electron pairs from other molecules, which facilitates various chemical reactions. This compound can bind to enzymes and other proteins, altering their activity and leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is hygroscopic, meaning it absorbs moisture from the air, which can affect its stability and reactivity . Over time, this can lead to degradation of the compound, potentially altering its effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as an effective catalyst without causing significant adverse effects. At high doses, it may exhibit toxic effects, including skin and eye irritation, respiratory issues, and potential impacts on cellular function . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to organic synthesis. It interacts with enzymes and cofactors to facilitate specific biochemical reactions. For example, it can catalyze the conversion of epoxides to diols, a reaction that is important in the synthesis of various organic compounds . These interactions can affect metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in water allows it to move freely within the cellular environment . This distribution can affect its localization and accumulation in specific cellular compartments, influencing its activity and function.
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific organelles, where it can exert its catalytic effects . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium(III) Trifluoromethanesulfonate is typically synthesized by reacting cerium oxide (CeO₂) with trifluoromethanesulfonic acid (CF₃SO₃H). The reaction is carried out under controlled conditions to ensure the complete conversion of cerium oxide to this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity cerium oxide and trifluoromethanesulfonic acid. The reaction is conducted in large reactors with precise temperature and pressure controls to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Cerium(III) Trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to lower oxidation states under specific conditions.
Substitution: It participates in substitution reactions, particularly in the formation of organometallic compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and organolithium compounds are employed.
Major Products:
Oxidation: Produces cerium(IV) compounds.
Reduction: Yields cerium(II) compounds.
Substitution: Forms various organocerium compounds.
Wissenschaftliche Forschungsanwendungen
Cerium(III) Trifluoromethanesulfonate has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- Ytterbium(III) Trifluoromethanesulfonate
- Lanthanum(III) Trifluoromethanesulfonate
- Dysprosium(III) Trifluoromethanesulfonate
- Yttrium(III) Trifluoromethanesulfonate
- Bismuth(III) Trifluoromethanesulfonate
Uniqueness: Cerium(III) Trifluoromethanesulfonate is unique due to its high thermal stability and strong Lewis acidity, which make it an effective catalyst in a wide range of chemical reactions. Its ability to operate under mild conditions and its compatibility with various solvents further enhance its utility compared to similar compounds .
Eigenschaften
CAS-Nummer |
698999-65-4 |
|---|---|
Molekularformel |
C7H2Ce2F21O22S7 |
Molekulargewicht |
1341.7 g/mol |
IUPAC-Name |
cerium(3+);cerium(4+);trifluoromethanesulfonate;hydrate |
InChI |
InChI=1S/7CHF3O3S.2Ce.H2O/c7*2-1(3,4)8(5,6)7;;;/h7*(H,5,6,7);;;1H2/q;;;;;;;+3;+4;/p-7 |
InChI-Schlüssel |
ZYOXSYOWLHSHPQ-UHFFFAOYSA-G |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ce+3] |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Ce+3].[Ce+4] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-](/img/structure/B6593592.png)









![13-hydroxy-10,16-bis(2,4,6-trimethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6593656.png)
![13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6593664.png)

![8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B6593685.png)
